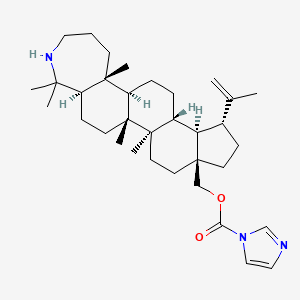

28-O-Imidazolyl-azepano-betulin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C34H53N3O2 |

|---|---|

Molecular Weight |

535.8 g/mol |

IUPAC Name |

[(1R,2R,5S,8R,9R,10R,13R,14R,20R)-1,2,14,19,19-pentamethyl-8-prop-1-en-2-yl-18-azapentacyclo[11.9.0.02,10.05,9.014,20]docosan-5-yl]methyl imidazole-1-carboxylate |

InChI |

InChI=1S/C34H53N3O2/c1-23(2)24-11-15-34(21-39-29(38)37-20-19-35-22-37)17-16-32(6)25(28(24)34)9-10-27-31(5)13-8-18-36-30(3,4)26(31)12-14-33(27,32)7/h19-20,22,24-28,36H,1,8-18,21H2,2-7H3/t24-,25+,26-,27+,28+,31-,32+,33+,34+/m0/s1 |

InChI Key |

AYKUOEUNDKDEHE-SOUXUNHZSA-N |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCCNC([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)COC(=O)N6C=CN=C6 |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCCNC(C5CCC4(C3(CC2)C)C)(C)C)C)COC(=O)N6C=CN=C6 |

Origin of Product |

United States |

Foundational & Exploratory

The Dawn of a New Era in Therapeutics: Discovery and Synthesis of Novel Triterpenoid Derivatives

A Technical Guide for Researchers and Drug Development Professionals

The intricate architecture of natural products has perennially inspired the quest for new therapeutic agents. Among these, triterpenoids, a class of compounds characterized by a backbone of 30 carbon atoms, have emerged as a particularly promising scaffold for drug discovery. Their diverse biological activities, ranging from anticancer to antimicrobial effects, have spurred intensive research into the synthesis of novel derivatives with enhanced potency and selectivity. This technical guide provides an in-depth exploration of the discovery and synthesis of new triterpenoid derivatives, focusing on their potential as next-generation therapeutics. We delve into the core methodologies for their creation and evaluation, present key quantitative data, and visualize the complex biological pathways they modulate.

Potentiating Nature's Blueprint: Synthesis and Enhanced Bioactivity

The semi-synthetic modification of naturally occurring triterpenoids, such as betulinic acid and oleanolic acid, has proven to be a fruitful strategy for amplifying their inherent therapeutic properties. By strategically introducing new functional groups and altering existing ones, researchers can fine-tune the pharmacological profile of these molecules.

Anticancer Activity of Novel Betulinic Acid Derivatives

Betulinic acid, a pentacyclic triterpenoid, has long been recognized for its cytotoxic effects against various cancer cell lines. Recent efforts have focused on derivatization to improve its efficacy. A notable example is the synthesis of 28-O-propynoylbetulin, an acetylenic derivative of betulin.[1] The introduction of the propynoyl group at the C-28 position has been shown to significantly enhance its anticancer activity.

| Compound | Cell Line | IC50 (µM) |

| Betulinic Acid | MCF-7 (Breast Cancer) | >100 |

| 28-O-propynoylbetulin | MCF-7 (Breast Cancer) | 18.7 |

| Betulinic Acid | A549 (Lung Cancer) | >100 |

| 28-O-propynoylbetulin | A549 (Lung Cancer) | 15.2 |

| Betulinic Acid | HCT116 (Colon Cancer) | >100 |

| 28-O-propynoylbetulin | HCT116 (Colon Cancer) | 12.5 |

Table 1: In vitro anticancer activity of 28-O-propynoylbetulin compared to its parent compound, betulinic acid. Data compiled from Csuk et al. (2014).[1]

Antibacterial Activity of Novel Oleanolic Acid Derivatives

Oleanolic acid, another abundant pentacyclic triterpenoid, exhibits promising antibacterial properties. To bolster its activity, particularly against resistant strains, researchers have explored the synthesis of polyamine conjugates. The introduction of polyamine moieties at the C-3 and C-17 positions of the oleanane skeleton has led to derivatives with potent and broad-spectrum antibacterial activity.[2]

| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) |

| Oleanolic Acid | 100 | >200 | >200 |

| Oleanonic acid-spermine conjugate (2i) | 6.25 | 12.5 | 25 |

Table 2: In vitro antibacterial activity of an oleanonic acid-spermine conjugate compared to its parent compound, oleanolic acid. Data compiled from González-Bello et al. (2022).[2]

Unraveling the Mechanisms of Action: Signaling Pathways

The enhanced bioactivity of these novel triterpenoid derivatives stems from their ability to modulate critical cellular signaling pathways. Two key pathways implicated in their anticancer and anti-inflammatory effects are the ROS-mediated apoptosis pathway and the NF-κB signaling pathway.

ROS-Mediated Apoptosis Pathway

Many novel triterpenoid derivatives exert their anticancer effects by inducing the generation of reactive oxygen species (ROS) within cancer cells.[3][4] This surge in ROS disrupts mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a caspase cascade, ultimately culminating in programmed cell death, or apoptosis.

NF-κB Signaling Pathway Inhibition

The transcription factor NF-κB plays a pivotal role in inflammation and cancer progression.[5][6] Certain triterpenoid derivatives have been shown to inhibit the NF-κB signaling pathway by targeting the IκB kinase (IKK) complex.[7] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory and pro-survival genes.

Experimental Protocols: A Guide to Synthesis and Evaluation

Reproducibility and standardization are paramount in scientific research. This section provides detailed methodologies for the synthesis of a representative triterpenoid derivative and the key bioassays used for its evaluation.

Synthesis of 28-O-propynoylbetulin

The synthesis of 28-O-propynoylbetulin from betulin involves a two-step process: protection of the C-3 hydroxyl group followed by esterification of the C-28 hydroxyl group.[1]

Step 1: Protection of the C-3 Hydroxyl Group To a solution of betulin in pyridine, acetic anhydride is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 24 hours. After completion of the reaction, the mixture is poured into ice-water and the precipitate is filtered, washed with water, and dried to yield 3-O-acetylbetulin.

Step 2: Esterification of the C-28 Hydroxyl Group To a solution of 3-O-acetylbetulin, propynoic acid, and 4-(dimethylamino)pyridine (DMAP) in dichloromethane (DCM), a solution of N,N'-dicyclohexylcarbodiimide (DCC) in DCM is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 48 hours. The precipitated dicyclohexylurea is filtered off, and the filtrate is washed successively with 1N HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to give 28-O-propynoyl-3-O-acetylbetulin.

Step 3: Deprotection of the C-3 Hydroxyl Group The 28-O-propynoyl-3-O-acetylbetulin is dissolved in a mixture of methanol and DCM, and a catalytic amount of sodium methoxide is added. The reaction mixture is stirred at room temperature for 2 hours. The reaction is then neutralized with Amberlite IR-120 H+ resin, filtered, and the solvent is evaporated. The residue is purified by column chromatography to afford the final product, 28-O-propynoylbetulin.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

-

Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight.

-

The medium is then replaced with fresh medium containing various concentrations of the triterpenoid derivatives and incubated for 48-72 hours.

-

After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37 °C.

-

The medium is then removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

The absorbance is measured at 570 nm using a microplate reader.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vitro Antibacterial Activity: Broth Microdilution Assay

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9][10]

Procedure:

-

A serial two-fold dilution of the triterpenoid derivative is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

A standardized inoculum of the test bacterium (approximately 5 × 10⁵ CFU/mL) is added to each well.

-

The plate is incubated at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Conclusion and Future Directions

The discovery and synthesis of new triterpenoid derivatives represent a vibrant and highly promising frontier in drug development. The ability to chemically modify these natural scaffolds has unlocked a vast chemical space, leading to the identification of novel compounds with significantly enhanced anticancer and antibacterial activities. The elucidation of their mechanisms of action, particularly their influence on key signaling pathways such as ROS-mediated apoptosis and NF-κB, provides a rational basis for their further optimization.

The experimental protocols detailed in this guide offer a standardized framework for the synthesis and evaluation of these promising therapeutic candidates. As our understanding of the intricate interplay between chemical structure and biological activity continues to grow, so too will our capacity to design and synthesize the next generation of triterpenoid-based drugs with improved efficacy and safety profiles. The journey from nature's blueprint to clinical reality is a challenging one, but the remarkable progress in the field of triterpenoid chemistry offers a beacon of hope for patients in need of new and effective treatments.

References

- 1. New Difunctional Derivatives of Betulin: Preparation, Characterization and Antiproliferative Potential [mdpi.com]

- 2. Development of New Antimicrobial Oleanonic Acid Polyamine Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactive Oxygen Species (ROS)-Inducing Triterpenoid Inhibits Rhabdomyosarcoma Cell and Tumor Growth through Targeting Sp Transcription Factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reactive Oxygen Species (ROS)-Inducing Triterpenoid Inhibits Rhabdomyosarcoma Cell and Tumor Growth Through Targeting Sp Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. Inhibition of NF-kappa B activation through targeting I kappa B kinase by celastrol, a quinone methide triterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell Counting & Health Analysis [sigmaaldrich.com]

- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

C-28 Modified Betulin Analogues: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of C-28 modified betulin analogues. Betulin, a naturally abundant pentacyclic triterpene, serves as a versatile scaffold for chemical modification, particularly at its primary hydroxyl group at the C-28 position. These modifications have yielded a diverse library of compounds with significant therapeutic potential, including anticancer, antiviral, and anti-inflammatory properties. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant pathways and workflows to support ongoing research and development in this field.

Anticancer Activity

Modification at the C-28 position of betulin and its derivatives, such as betulinic acid, has been a highly fruitful strategy for developing potent anticancer agents. The introduction of various functional groups, including esters, amides, and alkynyl moieties, has been shown to significantly enhance cytotoxicity against a broad range of human cancer cell lines.

The following tables summarize the 50% inhibitory concentration (IC50) values for various C-28 modified betulin analogues against several human cancer cell lines. These values provide a quantitative measure of the compounds' potency.

Table 1: Antiproliferative Activity of C-28 Alkynyl Betulin Derivatives

| Compound | Modification at C-28 | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| 28-O-Propynoylbetulin | Propynoyl | CCRF/CEM (Leukemia) | 0.045* | [1] |

| SW707 (Colorectal) | 0.45* | [1] | ||

| T47D (Breast) | 0.52* | [1] | ||

| Compound 4a | Propynoyl (with 3-carboxyacyl) | MV4-11 (Leukemia) | 2.03 | [2][3] |

| Compound 5a | Propynoyl (with 3-carboxyacyl) | MV4-11 (Leukemia) | 3.16 | [2][3] |

| Compound 6a | Propynoyl (with 3-carboxyacyl) | MV4-11 (Leukemia) | 1.83 | [2] |

*Note: Original data in µg/mL was 0.02, 0.2, and 0.23 respectively. Conversion to µM assumes a molecular weight of approximately 496.7 g/mol .

Table 2: Antiproliferative Activity of C-28 Ester and Amide Betulin Derivatives

| Compound | Modification at C-28 | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| Compound 15 | Chloroacetyl | SW1736 (Thyroid) | < 10 | [4] |

| 23-Hydroxybetulinic acid ester (6i) | -O(CH₂)₆OCO(CH₂)₃COOH | HL-60 (Leukemia) | 8.35 | [5][6] |

| Succinic acid amide (2a) | Succinic acid amide | MV4-11 (Leukemia) | 2.03 | [3] |

| Succinic acid amide (2d) | Succinic acid amide | MV4-11 (Leukemia) | 3.16 | [3] |

| Indole-3-yl-acetate | 2-(1H-indol-3-yl)acetate | MCF-7 (Breast) | Most sensitive |[7] |

Antiviral Activity

C-28 modifications of betulin and betulinic acid have also produced compounds with significant antiviral properties. These analogues have been evaluated against a variety of enveloped and non-enveloped viruses, demonstrating mechanisms that can interfere with viral entry, replication, and maturation.

The tables below present the 50% effective concentration (EC50) or IC50 values of C-28 modified analogues against different viruses. The Selectivity Index (SI), the ratio of cytotoxic concentration (CC50) to effective concentration (EC50), is also included where available, indicating the compound's therapeutic window.

Table 3: Anti-HIV Activity of C-28 Modified Betulin Analogues

| Compound | Modification at C-28 | Target | EC50 (µM) | SI | Reference |

|---|---|---|---|---|---|

| Bevirimat Derivative (30) | Various substituents | HIV-1 | 0.016 | - | [6] |

| Betulin Derivative | Dimethylsuccinyl | HIV-1 Replication | - | - | [8] |

| Betulinic Acid | (Parent Compound) | HIV-1 Replication | 1.4 | 9.8 |[9] |

Table 4: Anti-Herpes Simplex Virus (HSV) and Other Viral Activity

| Compound | Modification at C-28 | Virus | EC50 / IC50 (µM) | SI | Reference |

|---|---|---|---|---|---|

| Ionic Derivative (2) | Ionic group | HSV-2 | 0.6 | >125 | [10] |

| Ionic Derivative (5) | Ionic group | HSV-2 | 0.9 | >125 | [10] |

| Lupane Triazolyl Derivative | Phenyl-triazolyl | HPV-11 | 2.97 | 28 | [11] |

| Lupane Triazolyl Derivative | Fluorophenyl-triazolyl | HPV-11 | 1.20 | >125 | [11] |

| Betulin 29-phosphonate (3) | Diethylphosphonate | HAdV-5 | 2.59 | 5.8 | [8] |

| Betulin 29-phosphonate (3) | Diethylphosphonate | BEV | 1.73 | 8.7 |[8] |

Anti-inflammatory Activity

Derivatives of betulin and betulinic acid modified at the C-28 position have demonstrated notable anti-inflammatory effects. These compounds can modulate key inflammatory pathways, including the inhibition of cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2).[12][13][14]

While extensive IC50 tables are less common in the initial literature for this specific activity, studies have shown significant effects. For instance, 3-O-Acetylbetulin-28-O-hemiphthalate exhibited anti-inflammatory activity comparable to the standard drug diclofenac.[15][16][17] Furthermore, C-28 amino acid esters of betulin were found to reduce IL-6 secretion in macrophages more potently than dexamethasone.[13]

Experimental Protocols

The biological activities summarized above were determined using a range of standard in vitro assays. Detailed methodologies for key experiments are provided below.

a) MTT Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 2-4 x 10⁴ cells/mL and incubated to allow for attachment.[5]

-

Compound Treatment: The cells are treated with the test compounds at various concentrations (e.g., 0.03 to 100 µg/mL) and incubated for 72 hours.[2] Doxorubicin or cisplatin is often used as a positive control.[1][2]

-

MTT Addition: After the incubation period, MTT solution (e.g., 20 µL/well) is added, and the plates are incubated for an additional 4 hours at 37°C.[5]

-

Formazan Solubilization: The medium is removed, and the purple formazan crystals formed by viable cells are dissolved in 150 µL of DMSO.[5]

-

Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength.

-

IC50 Calculation: The IC50 values are calculated from the dose-response curves using appropriate software.[2]

b) SRB Assay The Sulforhodamine B (SRB) assay is another method used to measure drug-induced cytotoxicity based on the measurement of cellular protein content.

-

Cell Seeding and Treatment: The protocol follows the same initial steps as the MTT assay.

-

Cell Fixation: After 72 hours of compound exposure, cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with SRB solution.

-

Washing: Unbound dye is removed by washing with acetic acid.

-

Dye Solubilization: The protein-bound dye is solubilized with a Tris base solution.

-

Data Acquisition and Analysis: Absorbance is read, and IC50 values are calculated.[2]

a) Apoptosis Determination (Annexin V Staining) This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine.

-

Cell Treatment: Cells are treated with the C-28 modified betulin analogue for a specified period (e.g., 24 hours).

-

Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

b) Caspase-3/7 Activity Study This assay quantifies the activity of key executioner caspases in the apoptotic pathway.

-

Cell Treatment: Cells are exposed to the test compounds.

-

Lysis and Substrate Addition: Cells are lysed, and a luminogenic substrate specific for caspase-3 and -7 is added.

-

Signal Measurement: The luminescence generated by caspase activity is measured with a luminometer. An increase in luminescence indicates the induction of apoptosis.[2][3]

c) Cell Cycle Analysis This protocol determines the effect of the compounds on cell cycle progression.

-

Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed.

-

Fixation: Cells are fixed, typically with cold ethanol.

-

Staining: The fixed cells are stained with a DNA-intercalating dye, such as Propidium Iodide (PI), in the presence of RNase.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[7]

a) General Antiviral Activity Screening This protocol provides a general framework for assessing the antiviral efficacy of the compounds.

-

Cell Culture: A suitable host cell line (e.g., A549) is cultured in 96-well plates.[8]

-

Compound Treatment: Cells are pre-treated with non-toxic concentrations of the betulin derivatives for 24 hours.[8]

-

Viral Infection: The culture medium is removed, and the cells are infected with a specific titer of the virus (e.g., 100 TCID50/well).[8]

-

Incubation: The virus is allowed to adsorb for a set period (e.g., 30-60 minutes), after which the inoculum is removed, and fresh medium containing the test compound is added. Plates are incubated for 48-72 hours.[8]

-

Cytopathic Effect (CPE) Observation: The plates are examined under a microscope to assess the virus-induced CPE.

-

Viability Assay: The protective effect of the compound is quantified using a cell viability assay like MTT.[8]

-

EC50 Calculation: The EC50 is calculated as the compound concentration that provides 50% protection against virus-induced cell death.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key processes related to the synthesis and biological evaluation of C-28 modified betulin analogues.

Caption: General synthetic route for C-28 modification of betulin.

Caption: Simplified intrinsic apoptosis pathway induced by betulin analogues.

Caption: Standard workflow for determining the IC50 of test compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anticancer activity of novel betulinic acid and betulin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Ionic Derivatives of Betulinic Acid Exhibit Strong Antiviral Activity Against Herpes Simplex Virus Type-2 (HSV-2), But Not HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anti-Inflammatory Activities of Betulinic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Betulin and Its Derivatives Reduce Inflammation and COX-2 Activity in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and Pharmacological Activity of Betulin, Betulinic Acid, and Allobetulin Esters | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Pharmacological Profiling of Imidazolyl-Containing Triterpenes: A Technical Guide

Introduction

Triterpenes are a large and structurally diverse class of natural products derived from a C30 isoprenoid precursor, squalene.[1][2] These compounds, particularly pentacyclic triterpenes like ursolic acid and oleanolic acid, are known for a wide array of pharmacological properties, including anti-inflammatory, anticancer, and antiviral activities.[1][3][4][5] The imidazole nucleus, a five-membered aromatic heterocycle containing two nitrogen atoms, is a crucial scaffold in medicinal chemistry.[6][7][8] It is a key component of essential biomolecules like the amino acid histidine and is present in numerous synthetic drugs.[6][8] The incorporation of the imidazole moiety into the triterpene backbone is a promising strategy in drug discovery, aiming to enhance biological activity, improve pharmacokinetic profiles, and generate novel therapeutic agents.[8] This technical guide provides an in-depth overview of the pharmacological profiling of these hybrid molecules, focusing on their anti-inflammatory, cytotoxic, and enzyme-inhibitory activities, complete with experimental data, protocols, and mechanistic pathways.

Anti-inflammatory and Analgesic Activity

Imidazolyl-containing triterpenoids have demonstrated significant potential as anti-inflammatory agents. Their mechanisms often involve the modulation of key inflammatory pathways, such as those regulated by cyclooxygenase (COX) and lipoxygenase enzymes.[3] The synthetic triterpenoid, 1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole (CDDO-Im), is a notable example with potent anti-inflammatory effects.[9]

Quantitative Data: Anti-inflammatory and Analgesic Effects

The following table summarizes the anti-inflammatory and analgesic activities of a series of synthesized imidazolyl triazolo hydroxamic acid derivatives, which incorporate an imidazole moiety.

| Compound ID | Anti-inflammatory Activity (% Inhibition of Edema) | Analgesic Activity (% Increase in Latency) | Reference Compound |

| FP10 | Most effective anti-inflammatory agent in the series | Showed significant analgesic activity | Diclofenac Sodium |

| FP4 | Showed significant anti-inflammatory activity | Most effective analgesic agent in the series | Diclofenac Sodium |

| FP9 | Active | - | Diclofenac Sodium |

| FP8 | Active | Active | Diclofenac Sodium |

| FP2 | Active | Active | Diclofenac Sodium |

| FP3 | - | Active | Diclofenac Sodium |

| FP11 | - | Active | Diclofenac Sodium |

| FP12 | - | Active | Diclofenac Sodium |

Data synthesized from studies by Pal et al.[10][11][12] The studies note that compounds with electron-releasing groups exhibited enhanced anti-inflammatory and analgesic activities.[10][11][12]

Mechanism of Action: Inhibition of NF-κB Signaling

A key mechanism underlying the anti-inflammatory effects of imidazolyl triterpenoids is the inhibition of the NF-κB signaling pathway. The compound CDDO-Im has been shown to directly inhibit IκB kinase β (IKKβ), a critical enzyme in this pathway.[9] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes.[9]

Caption: Inhibition of the NF-κB pathway by the imidazolyl triterpenoid CDDO-Im.[9]

Mechanism of Action: Suppression of PI3K/Akt Signaling

Certain triterpene derivatives have been shown to exert anti-inflammatory effects by suppressing the lipopolysaccharide (LPS)-induced PI3K/Akt signaling pathway.[4][13] This pathway is crucial for the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines. Inhibition of PI3K/Akt leads to a downstream reduction in the expression of enzymes such as inducible nitric oxide synthase (iNOS) and COX-2.[4][13]

Caption: Suppression of the LPS-induced PI3K/Akt signaling pathway by triterpene derivatives.[4][13]

Cytotoxicity and Anticancer Activity

The conjugation of an imidazole ring to a triterpene scaffold has been explored for developing novel anticancer agents. These compounds can induce cytotoxicity through various mechanisms, including the impairment of redox balance and mitochondrial function.[14]

Quantitative Data: In Vitro Cytotoxicity

The following table presents the cytotoxic profiles of various imidazolyl-containing compounds against different cell lines.

| Compound Class/ID | Cell Line | Activity Metric | Value | Reference |

| Imidazopyrimidine-chalcone (3f) | MCF-7 (Breast Cancer) | GI₅₀ | < 0.28 µM | [15] |

| Dinuclear Ag(I) imidazole (II25) | SH-SY5Y (Neuroblastoma) | IC₅₀ | 1.059 ± 0.042 µM | [16] |

| Cisplatin (Reference) | SH-SY5Y (Neuroblastoma) | IC₅₀ | 9.987 ± 0.506 µM | [16] |

| Fused-imidazole ruthenium(II) (II51) | A549 (Lung Cancer) | IC₅₀ | 16.59 µM | [16] |

| Pt(II) imidazole (II4) | MCF-7 (Breast Cancer) | IC₅₀ | 0.86 µM | [16] |

| Pt(II) imidazole (II4) | MDA-MB-231 (Breast Cancer) | IC₅₀ | 0.48 µM | [16] |

Mechanism of Action: Cellular Toxicity

Studies on novel imidazole compounds have shown that their cytotoxic action involves inducing oxidative stress and disrupting mitochondrial function.[14] These compounds can promote the production of reactive oxygen species (ROS) and impair the mitochondrial membrane potential (MMP), leading to cell death.[14] Additionally, some imidazoles may elevate the expression of hypoxia-inducing factor 1-alpha (HIF-1α), potentially linked to the oxidative stress response.[14]

Enzyme Inhibition

Imidazole derivatives are well-known inhibitors of various enzymes, particularly cytochrome P450 (CYP) isozymes, due to the coordination of the imidazole nitrogen atom to the heme iron of the enzyme.[17][18] This inhibitory activity extends to imidazolyl-containing triterpenes.

Quantitative Data: Enzyme Inhibition

The table below details the inhibitory constants (Ki) of several antifungal imidazole derivatives against a range of human cytochrome P450 enzymes.

| Inhibitor | Enzyme | Ki (µM) | Reference |

| Sulconazole | CYP1A2 | 0.4 | [17] |

| Tioconazole | CYP1A2 | 0.4 | [17] |

| Miconazole | CYP2B6 | 0.05 | [17] |

| Sulconazole | CYP2B6 | 0.04 | [17] |

| Sulconazole | CYP2C9 | 0.01 | [17] |

| Sulconazole | CYP2C19 | 0.008 | [17] |

| Tioconazole | CYP2C19 | 0.04 | [17] |

| Miconazole | CYP2C19 | 0.05 | [17] |

| Clotrimazole | CYP3A4 | 0.02 | [17] |

| Miconazole | CYP3A4 | 0.03 | [17] |

| Tioconazole | CYP3A4 | 0.02 | [17] |

| Clotrimazole | 16-ene-C19-steroid synthesizing enzyme | Ki = 0.26 µM, IC₅₀ = 0.29 µM | [18] |

| Econazole | 16-ene-C19-steroid synthesizing enzyme | IC₅₀ = 0.36 µM | [18] |

| Miconazole | 16-ene-C19-steroid synthesizing enzyme | IC₅₀ = 1.25 µM | [18] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the pharmacological profiling of novel compounds. Below are methodologies for key assays cited in the literature for evaluating imidazolyl-containing triterpenes.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a standard model for evaluating acute inflammation.

Protocol:

-

Animal Grouping: Wistar albino rats are divided into multiple groups (n=6), including a control group, a standard drug group (e.g., Diclofenac sodium, 50 mg/kg), and test groups for each imidazolyl-triterpene derivative (e.g., 100 mg/kg).[10][11][12]

-

Compound Administration: The standard drug and test compounds are administered orally. The control group receives the vehicle.

-

Induction of Inflammation: After 1 hour of oral administration, acute inflammation is induced by injecting 0.1 mL of a 1% w/v aqueous suspension of carrageenan into the sub-plantar region of each rat's right hind paw.[10]

-

Measurement of Edema: The paw volume is measured using a plethysmometer at intervals of 30 minutes, 2 hours, and 4 hours after the carrageenan injection.[10] A mark is made on the malleolus to ensure consistent readings.[10]

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Caption: Experimental workflow for the Carrageenan-Induced Paw Edema assay.[10]

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Cancer cells (e.g., HeLa, A549, HCT-116) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[19]

-

Compound Treatment: The cells are treated with various concentrations of the imidazolyl-triterpene compounds for a specified duration (e.g., 24 or 48 hours).[20][21]

-

MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for 2-4 hours to allow for the conversion of MTT into formazan crystals by metabolically active cells.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals, resulting in a purple solution.

-

Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ (or GI₅₀) value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[15]

In Vitro Enzyme Inhibition: Cytochrome P450 Assays

This protocol outlines the general procedure for determining the inhibitory potential of compounds against specific CYP isozymes.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, a specific substrate for the CYP isozyme of interest (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9), and human liver microsomes or cDNA-expressed microsomes as the enzyme source.[17]

-

Inhibitor Addition: The imidazolyl-triterpene compound is added to the reaction mixture at various concentrations.

-

Reaction Initiation: The reaction is initiated by adding an NADPH-generating system.

-

Incubation: The mixture is incubated at 37°C for a specific period.

-

Reaction Termination: The reaction is stopped by adding a quenching solvent (e.g., acetonitrile).

-

Metabolite Analysis: The formation of the specific metabolite is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or LC-MS/MS.[17]

-

Data Analysis: The rate of metabolite formation in the presence of the inhibitor is compared to the control (no inhibitor). The IC₅₀ is determined, and from this, the inhibition constant (Ki) can be calculated using appropriate kinetic models.[18]

References

- 1. Antiinflammatory activity of natural triterpenes-An overview from 2006 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In-depth analysis of lupeol: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Potential Pharmacological Properties of Triterpene Derivatives of Ursolic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances Regarding the Molecular Mechanisms of Triterpenic Acids: A Review (Part I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The synthetic triterpenoid 1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole blocks nuclear factor-kappaB activation through direct inhibition of IkappaB kinase beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 11. researchgate.net [researchgate.net]

- 12. Anti-inflammatory and analgesic activities of imidazolyl triazolo hydroxamic acid derivatives | Indian Journal of Experimental Biology (IJEB) [or.niscpr.res.in]

- 13. researchgate.net [researchgate.net]

- 14. New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis and biological evaluation of imidazopyridine/pyrimidine-chalcone derivatives as potential anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 16. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibitory effect of some imidazole antifungal compounds on the synthesis of 16-ene-C19-steroid catalyzed by pig testicular microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Cytotoxic Potential of Azepano-Betulins: A Technical Guide

This technical guide provides an in-depth exploration of the cytotoxic potential of azepano-betulins, a promising class of semi-synthetic triterpenoids derived from betulin. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on their synthesis, cytotoxic activity against various cancer cell lines, and mechanisms of action. It includes detailed experimental protocols and visual diagrams of key processes to facilitate understanding and further research in this area.

Introduction: The Emergence of Azepano-Betulins

Betulin, a naturally abundant pentacyclic triterpene from birch bark, and its derivatives are subjects of intense research due to their wide spectrum of biological activities, including potent anti-cancer properties.[1] Chemical modification of the betulin scaffold is a key strategy to enhance this activity. One particularly effective modification is the introduction of a seven-membered azepane ring into the A-ring of the triterpenoid structure, creating azepano-betulins.[2][3] These derivatives have demonstrated significantly increased cytotoxicity against a broad range of human tumor cell lines, making them promising candidates for novel anticancer drug development.[2][4]

This guide focuses on the synthesis, in vitro cytotoxic data, and mechanistic pathways of various azepano-betulin derivatives, providing a comprehensive resource for the scientific community.

Synthesis of Azepano-Betulins

The synthesis of A-ring azepano-triterpenoids is typically achieved from corresponding triterpenic oximes through a Beckmann-type rearrangement, followed by the reduction of the resulting lactam fragment.[3][5][6] A common precursor for many cytotoxic azepano-betulins is 3,28-dioximino-betulin.[2][4] Further modifications at the C28 and C30 positions of the lupane-type A-ring azepanes have been explored to generate a series of derivatives with varied cytotoxic profiles.[4]

Caption: Simplified workflow for the synthesis of azepano-betulin derivatives.

Cytotoxic Activity of Azepano-Betulin Derivatives

A-azepano modifications have been shown to significantly enhance the cytotoxic activity of betulin derivatives. These compounds have been evaluated against the NCI-60 panel of human cancer cell lines, as well as other specific tumor lines, often showing remarkable potency with GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) values in the low micromolar and even submicromolar ranges.[5][7]

For instance, A-azepano-28-amino-betulin has shown impressive activity with GI50 values ranging from 1.16 to 2.27 μM against the full NCI-60 panel, with particular efficacy against leukemia, colon, non-small cell lung, and breast cancer cell lines.[2][4] Furthermore, certain azepano-betulinic amides have demonstrated activity 4–5 times more potent than doxorubicin against specific resistant cancer cell lines like colon cancer HCT-15 and ovarian cancer NCI/ADR-RES.[4]

Data Summary

The following table summarizes the quantitative cytotoxic data for key azepano-betulin derivatives as reported in the literature.

| Compound/Derivative | Cell Line(s) | Measurement | Value (µM) | Reference |

| A-azepano-28-amino-betulin | NCI-60 Panel | GI50 | 1.16 - 2.27 | [2][4] |

| Azepano-betulinic amides | General | GI50 | 0.57 - 14.30 | [4] |

| Azepano-glycyrrhetol-diene (6) | A2780 (Ovarian) | EC50 | 3.93 | [3][7] |

| Azepano-glycyrrhetol-diene (6) | NIH 3T3 (Non-malignant) | EC50 | 11.68 | [3][7] |

| Various Azepano Derivatives (3, 4, 7, 8, 9, 11, 15, 16, 19, 20) | Most Sensitive NCI-60 Lines | GI50 | 0.20 - 0.94 | [5][6] |

| Various Azepano Derivatives (3, 4, 7, 8, 9, 11, 15, 16, 19, 20) | NCI-60 Panel | LC50 | 1 - 6 | [5][6] |

Mechanisms of Cytotoxicity

Research indicates that azepano-betulins exert their cytotoxic effects through distinct, compound-specific mechanisms, primarily involving the induction of apoptosis or cell cycle arrest.[4]

-

Apoptosis Induction : Some derivatives, such as azepano-betulinic cyclohexyl-amide, act predominantly by inducing apoptosis.[4] One study on azepanoallobetulinic acid amide derivative 11 showed it to act mainly by inducing apoptosis (44.3%) and late apoptosis (21.4%) as determined by flow cytometry.[5][6][7]

-

Cell Cycle Arrest : In contrast, the parent A-azepanobetulin has been shown to inhibit cell growth primarily through a cytostatic effect, triggering cell cycle arrest in either the S or G1 phase, depending on the specific cancer cell line.[2][4]

This functional divergence highlights the critical role that specific chemical modifications play in determining the ultimate biological outcome.

Caption: Divergent cytotoxic mechanisms of azepano-betulin derivatives.

Experimental Protocols

Standardized assays are crucial for evaluating and comparing the cytotoxic potential of novel compounds. The methodologies described below are commonly employed in the study of azepano-betulins.

Cytotoxicity/Antiproliferative Assays

Sulforhodamine B (SRB) Assay: This colorimetric assay is widely used to measure drug-induced cytotoxicity by quantifying cellular protein content.[3][7][8]

-

Cell Plating: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Add various concentrations of the test compounds (e.g., from 0.01 to 100 µM) to the wells. Include a negative control (vehicle) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a specified period (typically 48-72 hours).

-

Fixation: Gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% SRB solution in 1% acetic acid for 30 minutes.

-

Washing: Remove the SRB solution and quickly wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates.

-

Solubilization: Dissolve the bound SRB dye with 10 mM Tris base solution.

-

Measurement: Read the absorbance on a plate reader at a wavelength of approximately 515 nm. The IC50 or GI50 values are then calculated from the dose-response curve.

MTT Assay: This assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Plating and Treatment: Follow steps 1-3 as described for the SRB assay.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measurement: Read the absorbance on a plate reader at a wavelength between 540 and 590 nm. Calculate IC50 values from the resulting data.[9]

Apoptosis and Cell Cycle Analysis via Flow Cytometry

Flow cytometry is a powerful technique to quantify apoptosis and analyze cell cycle distribution.[5][7]

Sample Preparation for Apoptosis (Annexin V/Propidium Iodide Staining):

-

Cell Treatment: Treat cells in culture plates with the azepano-betulin derivative for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the samples immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

Sample Preparation for Cell Cycle Analysis:

-

Cell Treatment and Harvesting: Follow steps 1-2 as above.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS to remove ethanol. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

-

Incubation: Incubate in the dark for 30 minutes.

-

Analysis: Analyze the DNA content using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2][10]

Caption: Workflow for evaluating the cytotoxic potential of azepano-betulins.

Conclusion and Future Directions

Azepano-betulins represent a highly promising class of cytotoxic agents with potent activity against a wide range of cancer cell lines, including those resistant to standard chemotherapeutics. The introduction of the A-azepane ring is a validated strategy for significantly enhancing the anti-cancer properties of the natural betulin scaffold. The diverse mechanisms of action, including apoptosis induction and cell cycle arrest, suggest that different derivatives could be tailored for specific cancer types.

Future research should focus on elucidating the precise molecular targets of these compounds to better understand their signaling pathways. Further chemical modifications aimed at improving selectivity for cancer cells over non-malignant cells will be crucial for advancing these compounds toward clinical development.[3][7] In vivo experiments are also a critical next step to validate the promising in vitro activity and to assess the pharmacokinetic and safety profiles of lead azepano-betulin candidates.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxic Potential of a-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxic Potential of a-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, cytotoxicity and liposome preparation of 28-acetylenic betulin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

Preliminary Investigation of 28-O-Imidazolyl-azepano-betulin Bioactivity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary investigation into the bioactivity of 28-O-Imidazolyl-azepano-betulin, a novel derivative of the natural product betulin. This compound has been identified as a potent inhibitor of SARS-CoV-2, designated as SARS-CoV-2-IN-70. This document collates the currently available data on its antiviral activity and explores potential cytotoxic and anti-inflammatory properties based on the known bioactivities of structurally related azepano-betulin analogues. Detailed experimental protocols, where available, and inferred methodologies are presented. Furthermore, signaling pathways and experimental workflows are visualized to provide a comprehensive understanding of the current state of research and to guide future investigations into the therapeutic potential of this compound.

Introduction

Betulin, a pentacyclic triterpene abundantly found in the bark of birch trees, and its derivatives have garnered significant interest in drug discovery due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties[1][2][3]. Chemical modifications of the betulin scaffold have led to the development of numerous derivatives with enhanced potency and specific activities[4]. The introduction of an azepano moiety to the A-ring of the betulin structure has been shown to modulate its cytotoxic and other biological effects[5][6]. This guide focuses on a specific derivative, this compound, which has emerged as a compound of interest due to its notable anti-SARS-CoV-2 activity.

Quantitative Bioactivity Data

The primary reported bioactivity for this compound is its potent inhibition of SARS-CoV-2. While comprehensive data on other biological activities are not yet publicly available for this specific molecule, the bioactivities of closely related azepano-betulin derivatives provide valuable insights into its potential therapeutic profile.

Table 1: Anti-SARS-CoV-2 Activity of this compound

| Compound Name | Synonym | Target | Assay | Endpoint | Value (µM) |

| This compound | SARS-CoV-2-IN-70 | SARS-CoV-2 | Virus Inhibition Assay | IC50 | 3.2[7][8] |

Table 2: Cytotoxic Activity of Related Azepano-Betulin Derivatives

| Compound Name | Cell Line(s) | Assay | Endpoint | Value (µM) | Reference |

| A-azepano-28-amino-betulin | NCI-60 Panel | Cytotoxicity Assay | GI50 | 1.16 - 2.27 | [5] |

| Azepano-betulinic amides | NCI-60 Panel | Cytotoxicity Assay | GI50 | 0.57 - 14.30 | [5] |

Experimental Protocols

Detailed experimental protocols for the bioactivity of this compound are not yet available in peer-reviewed literature. The following represents a likely methodology for the reported anti-SARS-CoV-2 activity based on standard virological assays.

Inferred Anti-SARS-CoV-2 Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against SARS-CoV-2 replication in a cell-based assay.

Materials:

-

Cell Line: Vero E6 cells (or other susceptible cell lines like Calu-3).

-

Virus: SARS-CoV-2 isolate (e.g., USA-WA1/2020).

-

Compound: this compound, dissolved in DMSO.

-

Reagents: Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, MTS or similar viability reagent.

Procedure:

-

Cell Seeding: Seed Vero E6 cells in 96-well plates at a density of 1-2 x 10^4 cells per well and incubate overnight.

-

Compound Dilution: Prepare a serial dilution of this compound in culture medium.

-

Infection: Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05 in the presence of the diluted compound or DMSO vehicle control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Cytopathic Effect (CPE) Measurement: Assess the virus-induced CPE using a suitable method, such as the MTS assay, which measures cell viability.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

General Cytotoxicity Assay (Proposed)

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound against various cancer and normal cell lines.

Materials:

-

Cell Lines: A panel of human cancer cell lines (e.g., from the NCI-60 panel) and a normal human cell line (e.g., MRC-5).

-

Compound: this compound, dissolved in DMSO.

-

Reagents: Appropriate cell culture media and supplements, Sulforhodamine B (SRB) or MTS reagent.

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at appropriate densities.

-

Compound Treatment: Add serial dilutions of the compound to the wells.

-

Incubation: Incubate for 72 hours.

-

Cell Viability Measurement: Determine cell viability using the SRB or MTS assay.

-

Data Analysis: Calculate the CC50 value from the dose-response curve.

Visualizations

Proposed Synthesis Workflow

Caption: Proposed synthetic route to this compound.

Putative Antiviral Signaling Pathway

Caption: Putative mechanism of action targeting viral replication.

Experimental Workflow for Bioactivity Screening

Caption: General workflow for comprehensive bioactivity screening.

Discussion and Future Directions

The preliminary data on this compound highlight its potential as a potent anti-SARS-CoV-2 agent. The IC50 value of 3.2 µM is promising and warrants further investigation. Based on the bioactivity of related azepano-betulin derivatives, it is plausible that this compound may also exhibit significant cytotoxic activity against various cancer cell lines. Future research should prioritize the following:

-

Publication of Primary Data: The original research detailing the synthesis and anti-SARS-CoV-2 testing of this compound is crucial for the scientific community to fully evaluate its potential.

-

Comprehensive Bioactivity Profiling: A systematic evaluation of its cytotoxic and anti-inflammatory activities is necessary to establish a complete bioactivity profile.

-

Mechanism of Action Studies: Elucidating the precise molecular target and mechanism of its anti-SARS-CoV-2 activity will be vital for further drug development. This could involve targeting viral proteases, the spike protein, or host factors essential for viral replication.

-

In Vivo Efficacy and Toxicity: Preclinical studies in animal models are required to assess the in vivo efficacy, pharmacokinetics, and safety profile of the compound.

Conclusion

This compound is a promising new betulin derivative with demonstrated potent in vitro activity against SARS-CoV-2. While the currently available data is limited, the broader context of bioactivities associated with the azepano-betulin scaffold suggests that it may possess a wider range of therapeutic applications. This technical guide serves as a foundational document to stimulate and guide further research into this intriguing molecule. The detailed experimental protocols and visualizations provided offer a framework for the continued investigation and development of this compound as a potential therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Selected Plant Triterpenoids and Their Derivatives as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Novel semisynthetic derivatives of betulin and betulinic acid with cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Synthesis of olean-18(19)-ene derivatives from betulin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Betulin and ursolic acid synthetic derivatives as inhibitors of Papilloma virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Synthesis and antitumor activity of betulin, erythrodiol and uvaol aminopropoxy derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Synthesized Azepano-Betulin Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of synthesized azepano-betulin compounds. These compounds, derived from the naturally occurring pentacyclic triterpenoid betulin, have garnered significant interest in medicinal chemistry due to their potential therapeutic properties, including anticancer, antiviral, and antibacterial activities.[1][2] The fusion of an azepane ring to the betulin scaffold can significantly modulate its biological activity.[2][3] This guide details the experimental protocols for their synthesis and structural elucidation using various spectroscopic techniques, presents key quantitative data in a structured format, and visualizes the experimental workflow.

Synthesis of Azepano-Betulin Compounds

The synthesis of A-ring azepano-triterpenoids from betulin and its derivatives is a multi-step process that typically involves the formation of an oxime, followed by a Beckmann rearrangement to form a lactam, and subsequent reduction to the azepane ring.[4] Further modifications can be made at the C28 and C30 positions to generate a library of derivatives with diverse biological activities.[1][2]

Experimental Protocol: A Representative Synthesis

The following is a generalized protocol for the synthesis of an A-azepano-betulin derivative. Specific reaction conditions and reagents may vary depending on the desired final compound.

Step 1: Oxidation of Betulin Betulin is first oxidized to betulone at the C-3 position using an oxidizing agent such as pyridinium chlorochromate (PCC).[5]

Step 2: Oximation Betulone is then reacted with hydroxylamine hydrochloride in the presence of a base like pyridine to form the 3-oxime derivative.

Step 3: Beckmann Rearrangement The oxime undergoes a Beckmann rearrangement using a reagent like thionyl chloride or phosphorus pentachloride to yield the corresponding A-ring lactam.

Step 4: Reduction of the Lactam The lactam is subsequently reduced to the desired A-azepano-betulin using a reducing agent such as lithium aluminum hydride (LiAlH₄).

Step 5: Further Modifications (Optional) The hydroxyl group at C-28 can be further modified, for instance, by esterification or amidation, to produce a variety of derivatives.[1][2]

Spectroscopic Characterization

The structural elucidation of synthesized azepano-betulin compounds relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[1][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for determining the precise molecular structure of azepano-betulin derivatives.

¹H NMR Spectroscopy: Provides information on the chemical environment of protons. Key signals for betulin derivatives include those for the vinyl protons of the isopropenyl group (typically around 4.5-4.7 ppm) and the protons of the hydroxymethyl group at C-28 (around 3.3-3.8 ppm).[7][8][9] The formation of the azepane ring introduces new signals in the aliphatic region.

¹³C NMR Spectroscopy: Reveals the carbon skeleton of the molecule. Characteristic signals for the lupane skeleton include those for the double bond at C-20 and C-29 (around 150 ppm and 109 ppm, respectively) and the carbon bearing the hydroxyl group at C-28 (around 60 ppm).[8][10] The introduction of the azepane ring leads to shifts in the signals of the A-ring carbons.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for a Generic Azepano-Betulin Compound

| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm) |

| 3 | ~55-60 | ~2.5-3.0 (m) |

| 20 | ~150 | - |

| 28 | ~60 | ~3.3 & 3.8 (d) |

| 29 | ~109 | ~4.6 & 4.7 (s) |

| 30 | ~19 | ~1.7 (s) |

Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used.[8][10][11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their elemental composition.[6] Electrospray ionization (ESI) is a commonly used technique for these molecules.[8][12] The mass spectrum of betulin itself shows a characteristic fragmentation pattern for the lupan skeleton.[6][13]

Table 2: Key Mass Spectrometry Data for a Representative Azepano-Betulin Derivative

| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| Azepano-betulin | ESI+ | 456.4 | 438, 203, 189 |

Note: The molecular weight will vary depending on the specific modifications to the azepano-betulin core.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[7][14]

Table 3: Characteristic IR Absorption Bands for Azepano-Betulin Compounds

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (alcohol) | ~3400 (broad) | Stretching vibration of the hydroxyl group at C-28.[7] |

| N-H (amine) | ~3300 (sharp) | Stretching vibration of the amine in the azepane ring. |

| C-H (alkane) | ~2850-2950 | Stretching vibrations of C-H bonds in the triterpene skeleton.[7] |

| C=C (alkene) | ~1640 | Stretching vibration of the isopropenyl group.[15] |

| C-N (amine) | ~1100-1200 | Stretching vibration. |

| C-O (alcohol) | ~1000-1050 | Stretching vibration. |

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general workflow for the synthesis and analysis of azepano-betulin compounds and a potential signaling pathway through which they may exert their cytotoxic effects.

Caption: General workflow for the synthesis and spectroscopic analysis of azepano-betulin derivatives.

Many azepano-betulin derivatives have demonstrated cytotoxic activity against various cancer cell lines, often inducing apoptosis or cell cycle arrest.[2][3]

Caption: A potential signaling pathway for the induction of apoptosis by azepano-betulin compounds.

Conclusion

The synthesis and spectroscopic analysis of azepano-betulin compounds are crucial for the development of new therapeutic agents. This guide has provided a comprehensive overview of the key methodologies and data interpretation involved in the structural characterization of these promising molecules. The combination of NMR, MS, and IR spectroscopy allows for the unambiguous identification and detailed structural elucidation of novel azepano-betulin derivatives, paving the way for further investigation into their structure-activity relationships and mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. mdpi.com [mdpi.com]

- 7. Methods of Analysis and Identification of Betulin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. epic.awi.de [epic.awi.de]

- 9. vjol.info.vn [vjol.info.vn]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Structural Investigation of Betulinic Acid Plasma Metabolites by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Spectroscopic Investigations, Computational Analysis and Molecular Docking to SAR-Cov-2 Targets Studies of 5,8-Quinolinedione Attached to Betulin Derivatives [mdpi.com]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application of Azepano-Betulins in Oncology Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of azepano-betulins in oncology research. Azepano-betulins are a class of semi-synthetic triterpenoids derived from betulin, a naturally occurring compound found in the bark of birch trees. The incorporation of an azepane ring into the betulin scaffold has been shown to enhance cytotoxic activity against various cancer cell lines, making these compounds promising candidates for further investigation in cancer therapy.

These notes offer a summary of the cytotoxic effects of various azepano-betulin derivatives, detailed protocols for key in vitro assays to assess their anticancer activity, and an overview of the potential signaling pathways involved in their mechanism of action.

I. Cytotoxic Activity of Azepano-Betulin Derivatives

A-ring azepano-derivatives of betulin have demonstrated significant cytotoxic and cytostatic effects across a broad spectrum of human cancer cell lines. Their activity is often more potent than the parent compound, betulin, and in some cases, surpasses that of conventional chemotherapeutic agents like doxorubicin against specific cancer types.[1][2]

The cytotoxic potential is typically evaluated using the NCI-60 human tumor cell line screen, which provides a comprehensive profile of a compound's activity against 60 different cancer cell lines from nine distinct tissue types.[2] The key metrics used to quantify this activity are:

-

GI50: The concentration of the compound that causes 50% growth inhibition.

-

TGI: The concentration of the compound that causes total growth inhibition (cytostatic effect).

-

LC50: The concentration of the compound that causes a 50% reduction in the initial cell number (cytotoxic effect).

Below is a summary of the reported cytotoxic activities for several azepano-betulin derivatives against a selection of human cancer cell lines.

Table 1: Cytotoxic Activity (GI50, µM) of Azepano-Betulin Derivatives Against Various Cancer Cell Lines

| Compound | Leukemia | Non-Small Cell Lung Cancer | Colon Cancer | Breast Cancer | Ovarian Cancer |

| A-azepano-28-amino-betulin | 1.16 - 2.27 | 1.16 - 2.27 | 1.16 - 2.27 | 1.16 - 2.27 | - |

| Azepano-betulinic amides | - | - | 0.57 - 14.30 | - | 0.57 - 14.30 |

Data sourced from multiple studies and presented as a range of reported GI50 values.[1][2]

II. Experimental Protocols

This section provides detailed protocols for the fundamental in vitro assays used to characterize the anticancer properties of azepano-betulins.

A. Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Materials:

-

Azepano-betulin compound of interest

-

Human cancer cell line(s) of interest

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the azepano-betulin compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a no-treatment control.

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

-

-

Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle shaking or pipetting.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

B. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (e.g., FITC), can then bind to the exposed PS. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

-

Azepano-betulin compound of interest

-

Human cancer cell line(s) of interest

-

Complete cell culture medium

-

PBS

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with the azepano-betulin compound at the desired concentration (e.g., IC50 or 2x IC50) for a specified time (e.g., 24 or 48 hours). Include an untreated control.

-

-

Cell Harvesting and Washing:

-

Harvest the cells (including any floating cells in the medium) by trypsinization.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Four populations of cells can be distinguished:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

C. Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted from PI-stained cells is directly proportional to the amount of DNA they contain. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Materials:

-

Azepano-betulin compound of interest

-

Human cancer cell line(s) of interest

-

Complete cell culture medium

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Cell Treatment and Harvesting:

-

Treat cells with the azepano-betulin compound as described for the apoptosis assay.

-

Harvest and wash the cells with PBS.

-

-

Fixation:

-

Resuspend the cell pellet in 1 mL of cold PBS.

-

While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

The data is typically displayed as a histogram of fluorescence intensity.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

III. Potential Signaling Pathways

The anticancer effects of azepano-betulins are believed to be mediated through the modulation of several key signaling pathways that regulate cell survival, proliferation, and death.

A. Intrinsic Apoptosis Pathway

Several studies suggest that azepano-betulin derivatives induce apoptosis through the mitochondrial-mediated intrinsic pathway.[3][4]

Key Events:

-

Upregulation of Pro-apoptotic Proteins: Azepano-betulins may increase the expression of pro-apoptotic proteins like Bax.

-

Downregulation of Anti-apoptotic Proteins: Concurrently, they can decrease the levels of anti-apoptotic proteins such as Bcl-2.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial outer membrane.

-

Cytochrome c Release: This results in the release of cytochrome c from the mitochondria into the cytoplasm.

-

Caspase Activation: Cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Caspase-9 then activates the executioner caspase, caspase-3.[1][5]

-

Apoptosis Execution: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

References

- 1. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design and Synthesis of Novel Betulin Derivatives Containing Thio-/Semicarbazone Moieties as Apoptotic Inducers through Mitochindria-Related Pathways [mdpi.com]

- 4. Design and Synthesis of Novel Betulin Derivatives Containing Thio-/Semicarbazone Moieties as Apoptotic Inducers through Mitochindria-Related Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for 28-O-Imidazolyl-azepano-betulin in Antiviral Assays

Introduction

28-O-Imidazolyl-azepano-betulin, a derivative of the naturally occurring triterpenoid betulin, has demonstrated notable antiviral properties. Specifically, it has been identified as a potent inhibitor of SARS-CoV-2, referred to as SARS-CoV-2-IN-70 (compound 6), with an IC50 of 3.2 μM[1]. Betulin and its derivatives are known to exhibit a broad range of biological activities, including antiviral effects against various enveloped and non-enveloped viruses[2][3]. The antiviral mechanism of betulin-related compounds often involves the inhibition of viral entry and replication[4]. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to evaluate the antiviral efficacy of this compound.

Data Presentation

The antiviral activity of this compound and related compounds is summarized below. The selectivity index (SI), a crucial parameter for evaluating the therapeutic potential of an antiviral compound, is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50 or IC50)[2].

| Compound | Virus | Assay | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| This compound (SARS-CoV-2-IN-70) | SARS-CoV-2 | Not Specified | Not Specified | 3.2 | Not Specified | Not Specified | [1] |

| Betulin | HIV-1 | Not Specified | H9 lymphocytes | 23 | 45 | ~2 | [3][4] |

| Bevirimat (Betulinic Acid Derivative) | HIV-1 | Not Specified | Not Specified | 0.040 | 31.00 | 775 | [2] |

| Azepanobetulin | HCMV | Not Specified | Not Specified | 0.15 | >17.25 | 115 | [5] |

| Azepanouvaol | HCMV | Not Specified | Not Specified | 0.11 | >14.96 | 136 | [5] |

| Azepano-glycyrrhetol | HCMV | Not Specified | Not Specified | 0.11 | >18.92 | 172 | [5] |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells. This is crucial for distinguishing between antiviral activity and general cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability[6]. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

Materials:

-

This compound

-

Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)[7]

-